![molecular formula C16H25N3O4 B8556017 2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol](/img/structure/B8556017.png)
2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol is a complex organic compound featuring a piperazine ring substituted with a nitrophenyl group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common approach includes:
Nitration: Introduction of the nitro group to the phenyl ring.
Etherification: Formation of the propan-2-yloxy group.
Piperazine Ring Formation: Cyclization to form the piperazine ring.
Substitution: Introduction of the ethanol moiety.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Use of electrophiles like halogens under acidic conditions.
Major Products:
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of new pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological receptors or enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-{1-Methyl-4-[4-amino-3-(propan-2-yloxy)phenyl]piperazin-2-yl}ethanol: Similar structure but with an amino group instead of a nitro group.
2-{1-Methyl-4-[4-hydroxy-3-(propan-2-yloxy)phenyl]piperazin-2-yl}ethanol: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness: The presence of the nitro group in 2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs.
Propriétés
Formule moléculaire |
C16H25N3O4 |
|---|---|
Poids moléculaire |
323.39 g/mol |
Nom IUPAC |
2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol |
InChI |
InChI=1S/C16H25N3O4/c1-12(2)23-16-10-13(4-5-15(16)19(21)22)18-8-7-17(3)14(11-18)6-9-20/h4-5,10,12,14,20H,6-9,11H2,1-3H3 |
Clé InChI |
BNWXBDKMWGFMJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)N2CCN(C(C2)CCO)C)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
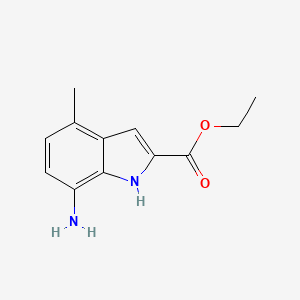
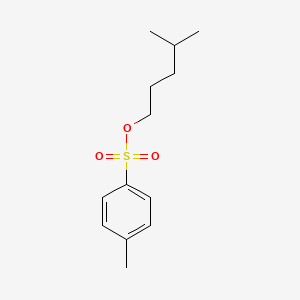
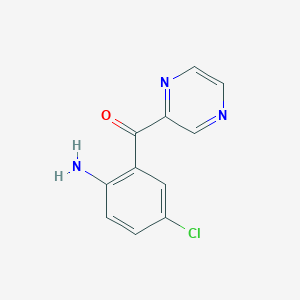
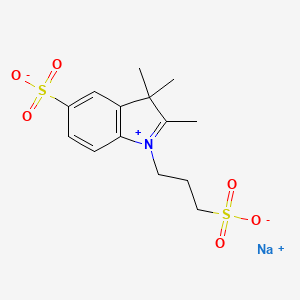
![6,8-Dimethyl-imidazo[1,5-d]-as-triazin-4(3H)-one](/img/structure/B8555961.png)

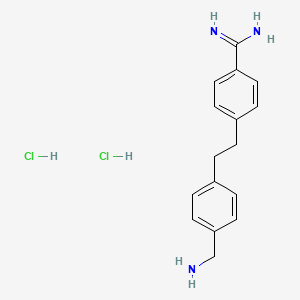
![4-[(Diphenylmethoxy)methyl]-2,2-bis(trifluoromethyl)-1,3-dioxolane](/img/structure/B8555979.png)
![Dibenzo[a,e]cycloocten-5(6H)-one](/img/structure/B8555986.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(3,3-diphenylpropyl)piperazine](/img/structure/B8555988.png)
![4-Methoxy-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B8555992.png)
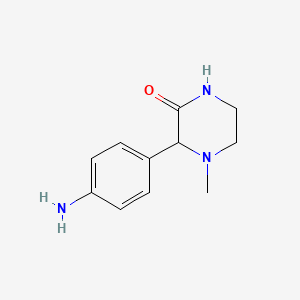
![2-Ethyl-6-methoxybenzo[b]thiophene](/img/structure/B8556006.png)
![2-Acetamido-3-[4-(acetyloxy)phenyl]prop-2-enoic acid](/img/structure/B8556013.png)
